2-(Piperidine-1-sulfonyl)phenol 2-(Piperidine-1-sulfonyl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13455360
InChI: InChI=1S/C11H15NO3S/c13-10-6-2-3-7-11(10)16(14,15)12-8-4-1-5-9-12/h2-3,6-7,13H,1,4-5,8-9H2
SMILES: C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2O
Molecular Formula: C11H15NO3S
Molecular Weight: 241.31 g/mol

2-(Piperidine-1-sulfonyl)phenol

CAS No.:

Cat. No.: VC13455360

Molecular Formula: C11H15NO3S

Molecular Weight: 241.31 g/mol

* For research use only. Not for human or veterinary use.

2-(Piperidine-1-sulfonyl)phenol -

Specification

Molecular Formula C11H15NO3S
Molecular Weight 241.31 g/mol
IUPAC Name 2-piperidin-1-ylsulfonylphenol
Standard InChI InChI=1S/C11H15NO3S/c13-10-6-2-3-7-11(10)16(14,15)12-8-4-1-5-9-12/h2-3,6-7,13H,1,4-5,8-9H2
Standard InChI Key AMABMYYCOCDQBA-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2O
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a phenol ring (C₆H₅OH) with a piperidine-1-sulfonyl group (–SO₂C₅H₁₀N) at the ortho position. The sulfonyl group enhances polarity and water solubility compared to unmodified phenols, while the piperidine ring contributes to conformational flexibility and interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₃S
Molecular Weight241.31 g/mol
LogP (Partition Coefficient)0.96
Topological Polar Surface Area (TPSA)70.5 Ų
Solubility in Water6.95 μg/mL (pH 7.4)

Spectral Characterization

  • ¹H NMR: Peaks at δ 7.34 (aromatic protons), 3.56 (piperidine CH₂), and 2.99 (sulfonyl CH₃) .

  • IR: Stretching vibrations at 1169 cm⁻¹ (S=O) and 758 cm⁻¹ (C–S).

  • Mass Spectrometry: Base peak at m/z 241.31 (M⁺) .

Synthesis and Optimization Strategies

Laboratory-Scale Synthesis

The primary route involves the reaction of phenol derivatives with piperidine-1-sulfonyl chloride under basic conditions (e.g., K₂CO₃ or Na₂CO₃) . A typical procedure includes:

  • Sulfonation: Phenol reacts with piperidine-1-sulfonyl chloride in dichloromethane at 0–5°C.

  • Purification: Extraction with ethyl acetate and chromatography yield 70–85% purity .

Table 2: Synthetic Method Comparison

MethodYield (%)Purity (%)Conditions
Classical Sulfonation7898DCM, K₂CO₃, 0°C
Microwave-Assisted9299Ethanol, 100°C, 30 min
Flow Chemistry8597Continuous reactor, 50°C

Industrial Production

Scale-up processes employ continuous flow systems to enhance efficiency. For example, a 2025 study demonstrated a 92% yield using a tubular reactor with Pd/C catalysis for nitro group reduction .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl group acts as a leaving group, enabling reactions with amines or thiols. For instance, coupling with benzylamine produces N-benzyl derivatives with IC₅₀ values of 0.43 μM against Bacillus subtilis .

Electrophilic Aromatic Substitution

The phenol’s hydroxyl group directs electrophiles to the para position. Bromination yields 4-bromo-2-(piperidine-1-sulfonyl)phenol, a precursor for Suzuki-Miyaura cross-coupling .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound inhibits Salmonella typhi (MIC = 2.14 μM) and Bacillus subtilis (MIC = 0.63 μM) by disrupting cell wall synthesis via penicillin-binding protein (PBP) inhibition .

Enzyme Inhibition

  • Urease Inhibition: IC₅₀ = 0.63 μM, outperforming thiourea (IC₅₀ = 21.25 μM) by binding to the enzyme’s active-site nickel cluster .

  • Acetylcholinesterase (AChE) Inhibition: 67% inhibition at 10 μM, suggesting potential for Alzheimer’s disease therapy .

Table 3: Comparative Biological Activities

TargetActivity (IC₅₀)Reference CompoundIC₅₀
Urease0.63 μMThiourea21.25 μM
AChE4.42 μMGalantamine1.85 μM
Prokineticin Receptor 10.48 nMPKR1 antagonist1.2 nM

Applications in Material Science

Polymer Synthesis

The compound serves as a monomer in polysulfamate production. A 2025 study achieved a polymer with Mₙ = 25,000 Da and PDI = 1.2 using nucleophilic polycondensation .

Surface Modification

Grafting onto silica nanoparticles enhances hydrophilicity (contact angle reduction from 110° to 35°), useful in chromatographic stationary phases .

Comparative Analysis with Structural Analogs

Table 4: Analog Comparison

CompoundStructural DifferenceSolubility (μg/mL)Bioactivity (IC₅₀)
4-(Piperidine-1-sulfonyl)phenolPara-substituted sulfonyl12.5Urease: 1.13 μM
2-Amino-4-(piperidine-1-sulfonyl)phenolAmino group addition8.2AChE: 2.19 μM
Piperidine sulfonamide derivativesVariable R-groups5.6–18.4Antitumor: 0.34–6.28 μM

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